molecular formula C17H25N3O3 B14788753 Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Cat. No.: B14788753
M. Wt: 319.4 g/mol
InChI Key: WHEZFDXMQYFQOJ-UHFFFAOYSA-N
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Description

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of metal-free synthesis and environmentally friendly reagents is preferred to minimize the environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and alcohols are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and a carbamate moiety

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3

InChI Key

WHEZFDXMQYFQOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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